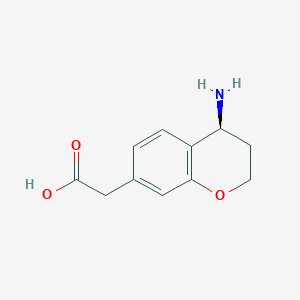

(S)-2-(4-Aminochroman-7-yl)acetic acid

Description

(S)-2-(4-Aminochroman-7-yl)acetic acid is a chiral compound featuring a chroman core (a benzopyran derivative) substituted with an amino group at the 4-position and an acetic acid moiety at the 7-position. The stereochemistry at the 2-position (S-configuration) confers unique biological and chemical properties, distinguishing it from its enantiomer and other chroman derivatives.

Properties

Molecular Formula |

C11H13NO3 |

|---|---|

Molecular Weight |

207.23 g/mol |

IUPAC Name |

2-[(4S)-4-amino-3,4-dihydro-2H-chromen-7-yl]acetic acid |

InChI |

InChI=1S/C11H13NO3/c12-9-3-4-15-10-5-7(6-11(13)14)1-2-8(9)10/h1-2,5,9H,3-4,6,12H2,(H,13,14)/t9-/m0/s1 |

InChI Key |

JWNUKGAMXGFZLJ-VIFPVBQESA-N |

Isomeric SMILES |

C1COC2=C([C@H]1N)C=CC(=C2)CC(=O)O |

Canonical SMILES |

C1COC2=C(C1N)C=CC(=C2)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(4-Aminochroman-7-yl)acetic acid typically involves the following steps:

Starting Material: The synthesis begins with a suitable chroman derivative.

Amination: Introduction of the amino group at the 4-position of the chroman ring.

Chiral Resolution: Separation of the (S)-enantiomer from the racemic mixture.

Acetic Acid Addition: Introduction of the acetic acid moiety at the 2-position.

Industrial Production Methods

Industrial production of (S)-2-(4-Aminochroman-7-yl)acetic acid often employs catalytic hydrogenation and enzymatic resolution techniques to achieve high yields and enantiomeric purity. The use of flow microreactor systems has also been explored to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(S)-2-(4-Aminochroman-7-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Introduction of different functional groups at the amino or acetic acid positions.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Halogenating agents like thionyl chloride and nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions include various substituted chroman derivatives, which can be further utilized in the synthesis of complex organic molecules.

Scientific Research Applications

(S)-2-(4-Aminochroman-7-yl)acetic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of heterocyclic compounds and natural product analogs.

Biology: Serves as a probe to study enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of neurological disorders and cancer.

Industry: Employed in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of (S)-2-(4-Aminochroman-7-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their conformation and function. The pathways involved in its action include signal transduction, metabolic regulation, and gene expression modulation .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

| Compound Name | Key Structural Features | Biological/Functional Uniqueness | Reference |

|---|---|---|---|

| (S)-4-Aminochromane-7-carboxylic acid | Chroman core, 4-amino, 7-carboxylic acid | Chiral S-configuration enhances receptor selectivity vs. R-enantiomer | |

| 2-((2,2-Dimethyl-4-oxochroman-7-yl)oxy)acetic acid | Chromanone core, 7-oxyacetic acid | High antioxidant activity; used in oxidative stress research | |

| 2-[(6-Ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetic acid | Ethyl, phenyl, and oxyacetic acid substituents | Enhanced antimicrobial/antitumor activity vs. simpler coumarins | |

| 2-(4-Amino-2-ethyloxan-4-yl)acetic acid | Oxane ring, 4-amino, ethyl group | Flexible derivatization for drug scaffolds | |

| [7-(Carboxymethoxy)-4,8-dimethyl-2-oxochromen-3-yl]acetic acid | Chromone core, carboxymethoxy, dimethyl groups | Dual antioxidant and antimicrobial properties |

Key Findings:

Chiral Specificity: The S-configuration in (S)-2-(4-Aminochroman-7-yl)acetic acid may improve target binding compared to non-chiral analogs (e.g., 4-aminochromane-7-carboxylic acid) or racemic mixtures .

Substituent Effects: Amino Group: Enhances solubility and enables hydrogen bonding, critical for enzyme inhibition (e.g., kinase or protease targets) . Acetic Acid Side Chain: Facilitates salt formation (improved bioavailability) and serves as a linker for prodrug design .

Biological Activity :

- Chroman/coumarin derivatives with electron-withdrawing groups (e.g., oxo, carboxymethoxy) exhibit stronger antioxidant and antimicrobial effects .

- Ethyl or phenyl substituents (e.g., ) increase lipophilicity, enhancing membrane permeability .

Research Implications and Gaps

- Therapeutic Potential: The compound’s amino and acetic acid groups make it a candidate for neurodegenerative or inflammatory diseases, akin to chroman derivatives in and .

- Synthesis Challenges : Asymmetric synthesis of the S-enantiomer requires optimization to avoid racemization .

- Data Limitations: Direct biological data for (S)-2-(4-Aminochroman-7-yl)acetic acid are sparse; most insights derive from structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.